N-Desmethylsibutramine (CAS: 168835-59-4), also known as metabolite M1, is the principal secondary amine active metabolite of the monoamine reuptake inhibitor, sibutramine. The majority of sibutramine's pharmacological effects, including the inhibition of norepinephrine (NE) and serotonin (5-HT) transporters, are attributed not to the parent drug but to N-Desmethylsibutramine and the subsequent primary amine metabolite, N,N-didesmethylsibutramine. [REFS-1, REFS-2] This distinction is critical for researchers in pharmacology, drug metabolism, and toxicology who require precise tools to study sibutramine's bioactivity and metabolic fate.
Procuring sibutramine or N,N-didesmethylsibutramine as a substitute for N-Desmethylsibutramine is unsuitable for quantitative research due to profound differences in their pharmacokinetic profiles and receptor-level potencies. The parent drug is a weak inhibitor with a very short half-life, while N-Desmethylsibutramine is a potent inhibitor with a significantly longer duration of action. [1] Consequently, experimental results from exposure to the parent drug do not accurately reflect the specific biological effects or concentration of this key metabolite. For analytical purposes, such as in pharmacokinetic or forensic studies using LC-MS/MS, using sibutramine as a reference standard to quantify its metabolite would yield invalid data, making a specific, pure standard of N-Desmethylsibutramine essential for accuracy. [2]
Unlike the parent drug sibutramine, which is a weak monoamine uptake inhibitor, N-Desmethylsibutramine is a potent inhibitor of norepinephrine (NET) and serotonin (SERT) transporters. [1] While a direct side-by-side comparison is study-dependent, N-Desmethylsibutramine and its primary amine metabolite are responsible for the vast majority of the in vivo pharmacological activity. [2] In vitro studies of desmethylsibutramine analogues confirm potent binding to SERT, NET, and the dopamine transporter (DAT), with Ki values reported in the range of 9–403 nM. [3] This contrasts sharply with the parent compound, which is considered significantly less active prior to metabolism.
| Evidence Dimension | Monoamine Transporter Inhibition Potency (Ki) |
| Target Compound Data | Potent inhibitor (Ki range of 9-403 nM for desmethyl analogues) |
| Comparator Or Baseline | Sibutramine (Parent Drug): Qualitatively described as a weak inhibitor. |
| Quantified Difference | Qualitatively established as significantly more potent; N-Desmethylsibutramine is the primary active agent. |
| Conditions | In vitro competitive ligand binding assays against human serotonin, norepinephrine, and dopamine transporters. |
For researchers studying monoamine transporter pharmacology, this compound allows for direct investigation of the potent, active agent, avoiding the confounding low potency and metabolic conversion of the parent drug.
A critical procurement differentiator for N-Desmethylsibutramine is its pharmacokinetic stability compared to the parent drug. Following oral administration, sibutramine is rapidly cleared, exhibiting an elimination half-life of approximately 1.1 hours. [1] In stark contrast, its active metabolite, N-Desmethylsibutramine (M1), has a significantly longer half-life of approximately 14 hours, with the subsequent metabolite (M2) lasting for 16 hours. [1] This ~13-fold increase in half-life demonstrates that N-Desmethylsibutramine is responsible for the sustained pharmacological effect observed after sibutramine administration.
| Evidence Dimension | Elimination Half-Life (t½) |
| Target Compound Data | ~14 hours |
| Comparator Or Baseline | Sibutramine (Parent Drug): ~1.1 hours |
| Quantified Difference | ~12.7-fold longer half-life than the parent compound. |
| Conditions | Human pharmacokinetic studies following oral administration. |
This extended half-life makes it the relevant compound for studying the long-term effects of sibutramine exposure and is a key parameter for designing in vivo experiments and interpreting time-course data.
In the context of analytical chemistry, N-Desmethylsibutramine is not a substitute for sibutramine but a distinct and required analyte. Validated bioanalytical methods, such as LC-MS/MS, for pharmacokinetic, clinical, or forensic analysis require individual, purified reference standards for each compound being measured to ensure accurate quantification. [REFS-1, REFS-2] The distinct mass-to-charge ratios (m/z 280.3 for sibutramine vs. m/z 266.3 for N-desmethylsibutramine) and chromatographic retention times necessitate separate calibration curves. [1] Procuring sibutramine alone is insufficient for any study aiming to quantify its primary active metabolite in a biological matrix.
| Evidence Dimension | Analytical Requirement |
| Target Compound Data | Required as a distinct reference standard for its specific m/z transition (266.3 -> 125.3) and retention time. |
| Comparator Or Baseline | Sibutramine (Parent Drug): Cannot be used to calibrate or quantify N-Desmethylsibutramine due to different physicochemical properties. |
| Quantified Difference | Absolute requirement; non-interchangeable for quantitative analysis. |
| Conditions | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis of plasma or other biological samples. |
For any laboratory performing quantitative analysis of sibutramine metabolism, procurement of this specific metabolite standard is a mandatory requirement for method validation and generating reliable data.
Ideal for in vitro receptor binding or cell-based uptake assays to isolate the specific contribution of the potent, long-acting M1 metabolite to the overall pharmacological profile of sibutramine, without the confounding factors of the weak parent drug or other metabolites. [1]
Serves as an essential, certified reference material for the unambiguous identification and accurate quantification of sibutramine use or overdose in biological samples (e.g., plasma, urine) via LC-MS/MS, where metabolites are the primary long-term markers. [2]
Enables the precise measurement of the formation, distribution, and clearance of this key, long-half-life metabolite in both preclinical and clinical studies, which is critical for understanding the drug's duration of action and metabolic profile. [REFS-1, REFS-2]